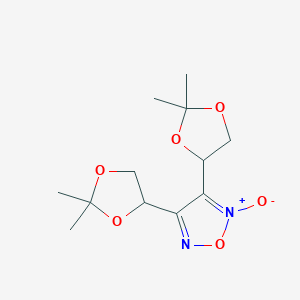![molecular formula C13H14N2O2S B14356785 6-(2,4-Dimethoxyphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole CAS No. 92754-34-2](/img/structure/B14356785.png)
6-(2,4-Dimethoxyphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2,4-Dimethoxyphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole is a heterocyclic compound that features both an imidazole and a thiazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,4-Dimethoxyphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,4-dimethoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization in the presence of a suitable catalyst, such as acetic acid, to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
6-(2,4-Dimethoxyphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring and the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with hydrogenated bonds.
Substitution: Halogenated derivatives with bromine or chlorine atoms.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential anticancer and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 6-(2,4-Dimethoxyphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Disubstituted thiazoles: These compounds also exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.
Imidazole derivatives: Known for their antimicrobial and antifungal activities.
Uniqueness
6-(2,4-Dimethoxyphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole is unique due to its dual heterocyclic structure, which combines the properties of both imidazole and thiazole rings
Eigenschaften
CAS-Nummer |
92754-34-2 |
|---|---|
Molekularformel |
C13H14N2O2S |
Molekulargewicht |
262.33 g/mol |
IUPAC-Name |
6-(2,4-dimethoxyphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C13H14N2O2S/c1-16-9-3-4-10(12(7-9)17-2)11-8-15-5-6-18-13(15)14-11/h3-4,7-8H,5-6H2,1-2H3 |
InChI-Schlüssel |
FAVLDHPANVFATP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)C2=CN3CCSC3=N2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5-Phenylpyrimido[4,5-b]quinoline-2,4(1H,3H)-dione](/img/structure/B14356746.png)

![Piperidine, 1-[[3-(trifluoromethyl)phenyl]methyl]-](/img/structure/B14356758.png)





